molecular formula C11H14ClN5O2 B2483338 tert-butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate CAS No. 175695-32-6

tert-butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate

Cat. No.: B2483338
CAS No.: 175695-32-6
M. Wt: 283.72
InChI Key: ZRKRPDZEHCMYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate: is a chemical compound with the molecular formula C11H14ClN5O2 and a molecular weight of 283.72 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound, and is characterized by the presence of a tert-butyl ester group and a chloro-substituted purine ring.

Preparation Methods

The synthesis of tert-butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate typically involves the esterification of 2-(2-amino-6-chloro-9H-purin-9-yl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation and ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The molecular targets include DNA polymerase and reverse transcriptase enzymes, which are essential for nucleic acid synthesis .

Comparison with Similar Compounds

tert-Butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate can be compared with other purine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 2-(2-amino-6-chloropurin-9-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5O2/c1-11(2,3)19-6(18)4-17-5-14-7-8(12)15-10(13)16-9(7)17/h5H,4H2,1-3H3,(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKRPDZEHCMYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=NC2=C1N=C(N=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.